2-(3-Acetylphenyl)-6-fluorobenzoic acid
Description
2-(3-Acetylphenyl)-6-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a 3-acetylphenyl substituent at position 2 and a fluorine atom at position 6 on the benzene ring. The acetyl group (-COCH₃) introduces electron-withdrawing effects, while the fluorine atom enhances acidity and influences molecular interactions.
Properties
IUPAC Name |
2-(3-acetylphenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-4-2-5-11(8-10)12-6-3-7-13(16)14(12)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYAWUIXOIQLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689746 | |
| Record name | 3'-Acetyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-50-5 | |
| Record name | 3'-Acetyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the benzene ring. The process involves the use of acetyl chloride and an aluminum chloride catalyst under anhydrous conditions. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylphenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 2-(3-Carboxyphenyl)-6-fluorobenzoic acid
Reduction: 2-(3-Hydroxyphenyl)-6-fluorobenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Acetylphenyl)-6-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-6-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and fluorine groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include interactions with cellular proteins and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key fluorobenzoic acid derivatives and their properties are compared below:
Table 1: Comparative Analysis of 6-Fluorobenzoic Acid Derivatives
*Hypothesized based on electron-withdrawing effects of fluorine and acetyl groups .
Key Findings:
- Acidity: The fluorine atom at position 6 lowers the pKa of benzoic acid by ~0.5 units compared to non-fluorinated analogs. The acetyl group further enhances acidity due to its electron-withdrawing nature .
- Solubility : Bulky hydrophobic groups (e.g., 4-ethylphenyl in ) reduce aqueous solubility, while polar substituents like carboxymethyl () improve it. The acetyl group in the target compound balances moderate polarity and solubility .
- Reactivity : The acetylphenyl group enables hydrogen bonding and π-π interactions, enhancing binding to biological targets compared to methyl or ethyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
